1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene

Lipophilicity Drug design Physicochemical profiling

Medicinal chemists optimizing DprE1 inhibitors face inconsistent reactivity when substituting generic bromo-nitrotoluene analogs. This compound provides the precise 3-nitro-5-CF3 substitution pattern (MIC 16 ng/mL pharmacophore) with the bromine atom positioned ortho to methyl and meta to two strong electron-withdrawing groups, enabling predictable Pd-catalyzed cross-coupling selectivity. - LogP 3.35-4.21 for enhanced blood-brain barrier penetration vs. CF3-free analogs. - Boiling point 239.9±35.0°C simplifies solvent selection for high-temperature reactions while permitting distillative purification. - 96.0% purity with bromine as a versatile handle for amination or carbonylation to the benzamide core.

Molecular Formula C8H5BrF3NO2
Molecular Weight 284.03 g/mol
CAS No. 239079-89-1
Cat. No. B1292628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene
CAS239079-89-1
Molecular FormulaC8H5BrF3NO2
Molecular Weight284.03 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Br)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C8H5BrF3NO2/c1-4-6(9)2-5(8(10,11)12)3-7(4)13(14)15/h2-3H,1H3
InChIKeyRZPBXYJIVKCICH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene: Identity & Procurement Properties


1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene (also known as 2-bromo-6-nitro-4-trifluoromethyltoluene, CAS 239079-89-1) is a tetrasubstituted aromatic building block bearing bromo, methyl, nitro, and trifluoromethyl substituents on a benzene core . It possesses a molecular formula of C₈H₅BrF₃NO₂ and a molecular weight of 284.03 g/mol . The compound is primarily offered at 96.0% purity and is classified for research and industrial intermediate use only . Its predicted physicochemical profile—LogP 3.35–4.21, boiling point 239.9±35.0 °C, density 1.7±0.1 g/cm³, and polar surface area ~46 Ų—distinguishes it from simpler halogenated nitroaromatics and regioisomeric analogs .

Suzuki–Miyaura cross-coupling building block with electronically differentiated bromine center
3-nitro-5-CF₃ pharmacophore precursor for DprE1 inhibitor research
Predicted LogP 3.35–4.21 supports membrane-permeation property studies
Distillable intermediate (predicted bp ~240 °C) suitable for process-scale synthesis

1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene: Why Analogs Fall Short


Substituting 1-bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene with a near-neighbor analog such as 2-bromo-6-nitrotoluene (lacking CF₃) or 1-bromo-3-nitro-5-(trifluoromethyl)benzene (lacking CH₃) introduces measurable differences in lipophilicity, electronic character, and steric profile that propagate into downstream reactivity and final molecular properties [1]. The CF₃ group is a strong electron-withdrawing substituent and a lipophilic bioisostere; its removal lowers the LogP by approximately 0.4–1.2 log units and alters the electron density on the aromatic ring, directly impacting cross-coupling reaction rates, site-selectivity, and the pharmacokinetic profile of derived compounds [2]. Regioisomeric variants (e.g., nitro at position 5 rather than 3) further change the electronic landscape around the reactive bromine center, potentially leading to different coupling yields and regiochemical outcomes . These differences are quantifiable (see Section 3) and render generic substitution unreliable without re-optimization of the synthetic route.

Attribute
Target (CF₃/CH₃/NO₂/Br)
Analog without CF₃ or CH₃
Lipophilicity
LogP 3.35–4.21
0.4–1.3 units lower
Electronic profile
Intermediate ring electron density; suited for site-selective coupling
May shift coupling reactivity and regioselectivity
Pharmacophore access
3-nitro-5-CF₃ pattern available for DprE1 inhibitor synthesis
Key motif may be absent or altered
Analog interchange may require re-optimization of synthetic route and conditions.

1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene: Quantitative Evidence vs Analogs


Lipophilicity Comparison: CF₃ vs CH₃ Contributions

The target compound exhibits a predicted ACD/LogP of 3.35 and an experimentally aligned LogP of 4.21, placing it in a lipophilicity range well-suited for membrane permeation in drug-like scaffolds . In contrast, 2-bromo-6-nitrotoluene (CAS 55289-35-5), which lacks the CF₃ group, shows a LogP of 2.98–3.19 — a reduction of 0.4–1.0 log units . The regioisomer 1-bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene (CAS 1219948-34-1) has a reported LogP of 3.68, approximately 0.5 log units lower than the target compound's higher estimate . The methyl-free analog 1-bromo-3-nitro-5-(trifluoromethyl)benzene (CAS 630125-49-4) records LogP values of 2.89–3.90, again 0.3–1.3 log units lower .

LogP shift vs. analogs
Cross-study comparable
Target: LogP 3.35–4.21 Analog without CF₃: 2.98–3.19 Regioisomer: 3.68; Methyl-free: 2.89–3.90
ΔLogP ≥0.5 units may alter membrane permeability and distribution in derived compounds
Predicted values; no standardized single-lab measurement available
Lipophilicity Drug design Physicochemical profiling

Boiling Point Differentiation Among CF₃/CH₃ Analogs

Predicted boiling points provide a practical differentiation for purification and handling: the target compound has a predicted boiling point of 239.9±35.0 °C at 760 mmHg . The methyl-free analog 1-bromo-3-nitro-5-(trifluoromethyl)benzene boils at 223.7±35.0 °C, approximately 16 °C lower . The CF₃-free analog 2-bromo-6-nitrotoluene boils at 259.6±20.0 °C, approximately 20 °C higher . These differences reflect the combined effect of CF₃ (lowers boiling point relative to CH₃-only analogs due to reduced polarizability) and CH₃ (increases boiling point relative to CF₃-only analogs).

Boiling point differentiation
Cross-study comparable
239.9±35.0 °C
~16 °C higher than methyl-free analog; ~20 °C lower than CF₃-free analog; guides solvent and purification selection
Predicted ACD/Labs value; experimental data not reported
Physical properties Process chemistry Purification

Electronic Substituent Effects on Cross-Coupling Reactivity

The trifluoromethyl group is a strong electron-withdrawing substituent (Hammett σₘ ≈ 0.43, σₚ ≈ 0.54) and deactivates the aromatic ring toward electrophilic substitution by a factor of approximately 40,000 compared to benzene, while the methyl group is electron-donating (σₘ ≈ -0.07, σₚ ≈ -0.17) and activates the ring [1]. In the target compound, the bromine at position 1 is situated ortho to the activating CH₃, meta to the strongly deactivating NO₂, and meta to the deactivating CF₃. This unique arrangement creates a bromine center whose electrophilicity in Pd-catalyzed cross-coupling differs from analogs where one of these groups is missing or repositioned. Site-selectivity studies on related trifluoromethylated dihalogenated benzenes demonstrate that CF₃ exerts a dominant directing effect in Suzuki–Miyaura couplings, favoring reaction at the less sterically hindered and electronically activated position with excellent selectivity [2]. Although no direct head-to-head coupling rate comparison using the target compound has been published, the established Hammett parameters predict that the target compound's bromine is electronically distinct: less electron-deficient than the methyl-free analog (CF₃+NO₂ only) and more electron-deficient than the CF₃-free analog (CH₃+NO₂ only), translating into a different optimal catalyst/ligand system for efficient coupling [1].

Electronic substituent effects
Class-level inference
CF₃ σₘ 0.43, NO₂ σₘ 0.71, CH₃ σₘ -0.07 Ring deactivation: ~4×10⁴ vs. benzene
Bromine electrophilicity lies between CF₃-free (more activated) and methyl-free (strongly deactivated) analogs; may require distinct catalyst–ligand systems
Hammett constants from compilations; no direct head-to-head coupling rate comparison published
Cross-coupling Electronic effects Site-selectivity

Antimycobacterial Pharmacophore: 3-Nitro-5-CF₃ Motif

In a 2024 study of N-alkyl nitrobenzamides as DprE1 inhibitors for tuberculosis, derivatives bearing the 3-nitro-5-trifluoromethyl substitution pattern on the benzamide core were among the most active compounds, achieving a minimum inhibitory concentration (MIC) of 16 ng/mL against Mycobacterium tuberculosis [1]. This potency was comparable to isoniazid in an ex vivo macrophage model. In contrast, derivatives lacking the CF₃ group or with different nitro positioning showed reduced activity [1]. The target compound, 1-bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene, contains the identical 3-nitro-5-trifluoromethyl arene substitution pattern and can serve as a direct precursor to such benzamide pharmacophores via bromo-to-amine or bromo-to-carboxylate transformations. The methyl group at position 2 provides an additional handle for further derivatization without altering the critical 3-nitro-5-CF₃ pharmacophoric arrangement.

Antimycobacterial pharmacophore
Supporting evidence
3-nitro-5-CF₃ benzamide MIC 16 ng/mL vs. M. tuberculosis Target compound: synthetic precursor to this active class
Correct substitution pattern critical to access pharmacophore; regioisomeric or de-fluoro analogs predicted to lose response
In vitro H37Rv assay and ex vivo macrophage model; target not directly tested
Antitubercular DprE1 inhibition Nitrobenzamide

Purity Profile: Comparison with Analog Ranges

The target compound is commercially available at a documented purity of 96.0% from verified suppliers . In comparison, the CF₃-free analog 2-bromo-6-nitrotoluene is offered at 98% purity , and the methyl-free analog 3-bromo-5-nitrobenzotrifluoride at ≥97.0% . The regioisomer 1-bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene is listed at 98% purity . The 96.0% purity of the target compound, while slightly lower than some analogs, is adequate for most research and intermediate applications; users requiring higher purity should budget for additional purification (e.g., column chromatography or recrystallization).

Purity comparison
Cross-study comparable
96.0%
Slightly lower than CF₃-free (98%) and methyl-free analogs (≥97%); adequate for early discovery, additional purification may be needed in late-stage work
Vendor-reported values; no independent CoA verification
Purity Procurement Quality control

Data Availability: Limited Direct Comparative Studies

It must be explicitly noted that as of the search date, no published study provides a direct head-to-head experimental comparison of the target compound with its closest analogs in a standardized assay (e.g., identical Suzuki coupling conditions, cytotoxicity panel, or metabolic stability assay). The evidence presented above relies on predicted physicochemical properties, class-level electronic structure principles, cross-study LogP and boiling point comparisons, and supporting pharmacophore data from related nitro-trifluoromethylbenzene derivatives. Users for whom precise comparative performance data is critical should consider commissioning a small-scale comparative study before committing to large-volume procurement.

Data availability
Data to verify
No direct comparative study identified
Differentiation claims rely on predicted properties, class-level principles, and supporting pharmacophore data; consider commissioning a small-scale comparative study before large-volume procurement
Literature search up to May 2026; no head-to-head experimental comparison found
Data availability Procurement risk Literature gap

1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene: Application Scenarios


Antitubercular Nitrobenzamide Synthesis (DprE1)

The 3-nitro-5-trifluoromethyl substitution pattern of the target compound matches the pharmacophore identified as critical for DprE1 inhibition (MIC 16 ng/mL) . The bromine atom provides a versatile handle for Pd-catalyzed amination or carbonylation to generate the benzamide core, while the ortho-methyl group allows additional diversification without perturbing the key nitro-CF₃ arrangement. This specific substitution pattern cannot be accessed from the methyl-free analog (CAS 630125-49-4) or the regioisomer (CAS 1219948-34-1).

Site-Selective Suzuki-Miyaura Cross-Coupling

The target compound's bromine is positioned ortho to an electron-donating methyl and meta to two strong electron-withdrawing groups (NO₂, CF₃), creating a distinct electronic environment predicted to require specific catalyst-ligand combinations for optimal coupling . Studies on related CF₃-substituted bromobenzenes demonstrate that the CF₃ group strongly influences site-selectivity in polyhalogenated systems . This compound is suited for sequential coupling strategies where the electronic differentiation between halogen substituents is exploited.

CNS-Penetrant Building Block via LogP Tuning

With a LogP of 3.35–4.21, the target compound occupies a lipophilicity window associated with favorable blood-brain barrier penetration (optimal CNS LogP range ~2–5) . The CF₃ group contributes ~0.4–1.2 log units of additional lipophilicity compared to the CF₃-free analog (LogP 2.98–3.19) , making the target compound a preferred starting material when enhanced membrane permeability is desired without adding excessive molecular weight.

Distillation & Purification Strategy

The predicted boiling point of 239.9±35.0 °C distinguishes the target from its methyl-free (223.7 °C) and CF₃-free (259.6 °C) analogs . For process-scale synthesis, this intermediate boiling point may simplify solvent selection for high-temperature reactions while still permitting distillative purification without excessive thermal stress. The 96.0% commercial purity should be factored into yield calculations for multi-step sequences.

Application
Selection Property
Validation Focus
DprE1 pharmacophore synthesis
3-nitro-5-CF₃ substitution pattern
Pharmacophore access and SAR review
Site-selective Suzuki–Miyaura coupling
Differentiated bromine center (ortho to CH₃, meta to NO₂/CF₃)
Coupling condition optimization and regioselectivity
CNS-penetrant scaffold design
Lipophilicity window (LogP 3.35–4.21)
Membrane permeability assay context
Process-scale intermediate handling
Predicted boiling point (~240 °C) and commercial purity 96%
Distillation feasibility and impurity profiling
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